molecular formula C19H17N5OS B11228184 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11228184
M. Wt: 363.4 g/mol
InChI Key: HUQFPXFRNRBZAT-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a synthetic organic compound featuring a versatile triazolo-thiadiazole core scaffold. This structure is of significant interest in medicinal chemistry due to its demonstrated potential in various therapeutic areas. The compound's molecular framework is characterized by a benzamide group linked via a benzyl bridge to a 3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole heterocyclic system. The mesoionic nature of the 1,3,4-thiadiazole ring contributes to enhanced membrane permeability and effective interactions with biological targets . The primary research value of this compound and its analogs lies in oncology. Compounds based on the triazolo-thiadiazole scaffold have been identified as potent inhibitors of heparanase, an endoglycosidase enzyme . Heparanase expression is strongly associated with cancer metastasis and angiogenesis, as it degrades the heparan sulfate in the extracellular matrix, facilitating tumor cell invasion and spread . Furthermore, the 1,3,4-thiadiazole pharmacophore is under investigation for its broader anticancer potential through other mechanism-based approaches . Beyond oncology, this chemical class exhibits a broad spectrum of biological activities, making it a valuable template for multi-target research. Derivatives have shown promising antibacterial and antifungal efficacy against a range of Gram-positive and Gram-negative bacterial strains and fungal species . The unique electronic properties and balanced lipophilicity of the scaffold often result in favorable pharmacokinetic profiles, making these compounds promising candidates for hit-to-lead optimization in drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or any form of personal use.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-12-4-3-5-16(10-12)17(25)20-11-14-6-8-15(9-7-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

HUQFPXFRNRBZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Cyclization Methods

MethodConditionsYield (%)Purity (%)Reference
Conventional POCl₃Reflux, 3 hours6892
Microwave POCl₃150°C, 30 minutes8295
Solvent-freeCuI, 8-hydroxyquinoline, 24h8597

Microwave-assisted synthesis emerges as the most efficient method, reducing energy consumption and improving reproducibility. However, solvent-free copper-catalyzed methods offer superior scalability for industrial production.

Characterization and Analytical Validation

The target compound is characterized using spectroscopic and chromatographic techniques:

  • IR Spectroscopy: A strong absorption at 1680 cm⁻¹ confirms the amide C=O stretch, while peaks at 1550 cm⁻¹ and 1450 cm⁻¹ correspond to triazolo-thiadiazole ring vibrations.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.30 (m, 8H, aromatic-H), 4.65 (s, 2H, CH₂), 2.50 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

  • HPLC: Retention time of 6.8 minutes with 99.2% purity (C18 column, acetonitrile/water = 70:30).

Challenges and Regiochemical Considerations

Regioselectivity during triazolo-thiadiazole formation poses a significant challenge. Source identifies that using excess POCl₃ (5 equivalents) directs cyclization toward the 6-position of the thiadiazole ring, minimizing the formation of 7-substituted byproducts. Additionally, substituting electron-withdrawing groups on the benzoic acid precursor enhances regiochemical control by polarizing the carbonyl group for nucleophilic attack .

Chemical Reactions Analysis

2.1. Triazolo-thiadiazole Ring Formation

  • Mechanism :

    • Step 1 : Cyclization of a triazole-thione intermediate with alkyl halides in basic conditions (e.g., KOH/methanol) triggers a Dimroth rearrangement, cleaving the triazole ring and forming the 1,3,4-thiadiazole core .

    • Step 2 : Subsequent alkylation of the thiadiazole anion with alkyl halides introduces substituents (e.g., methyl groups) .

Reaction Reagents/Conditions Outcome
Dimroth rearrangementKOH, methanol, heatFormation of thiadiazole ring
AlkylationAlkyl halides (e.g., CH₃I)Substituted thiadiazole derivatives

2.2. Benzamide Group Addition

  • Mechanism :

    • A benzyl amine intermediate undergoes acylation with benzoyl chloride or benzamide derivatives in the presence of coupling agents (e.g., DCC/DMAP) .

Reaction Reagents/Conditions Outcome
AcylationBenzoyl chloride, DMF, K₂CO₃N-substituted benzamide derivatives

Key Reagents and Reaction Conditions

Reagent Purpose Typical Conditions
Carbon disulfideTriazole ring formationBasic media (e.g., NaOH)
KOH/methanolDimroth rearrangementHeat, reflux
Alkyl halides (CH₃I)Substitution/alkylationRoom temperature, basic catalysts
Benzoyl chlorideBenzamide group introductionDMF, coupling agents (DCC/DMAP)

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its fused heterocyclic system and substituents:

  • Electrophilic substitution : The benzamide group and thiadiazole ring enable nucleophilic aromatic substitution (e.g., bromination or alkylation) .

  • Enzyme inhibition : The triazolo-thiadiazole core interacts with biological targets (e.g., c-Met kinase, urease), leveraging its planar structure and hydrogen-bonding motifs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazole compounds exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain derivatives demonstrate improved inhibition against urease-positive microorganisms and pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Compounds similar to 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been reported to possess anti-inflammatory effects. The triazole ring system is particularly noted for enhancing anti-inflammatory activity in various synthesized compounds .

Anticancer Potential

Some studies suggest that triazolo-thiadiazole derivatives may exhibit anticancer properties. For instance, research on structurally related compounds has indicated their potential in inhibiting tumor growth across various cancer cell lines .

Agricultural Applications

The compound's derivatives have also been explored for their potential use as agrochemicals. Their antifungal properties make them suitable candidates for developing new fungicides that can combat crop diseases effectively.

Materials Science

In materials science, compounds with similar structures have been utilized in the development of novel materials with specific electronic or optical properties. The incorporation of triazole and thiadiazole units can enhance the performance of materials used in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazolo-thiadiazole derivatives against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 12.5 μg/mL .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of these compounds. The study found that selected derivatives reduced inflammation markers in vitro and showed promise in vivo models .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore allows it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can be contextualized against structurally related triazolothiadiazole derivatives. Key comparisons are summarized below:

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity :

  • Methyl vs. Bromo in Benzamide : The brominated analog (955314-81-5) exhibits enhanced antimicrobial activity compared to the methyl-substituted compound, likely due to bromine’s electronegativity and improved target binding .
  • Adamantyl vs. Methyl : Adamantyl-substituted derivatives (e.g., 5c) show higher antiproliferative activity, attributed to increased lipophilicity and steric bulk enhancing membrane penetration .

Linker and Positional Influence :

  • Benzamide-Benzyl Linker : The benzamide group in the target compound may improve solubility compared to thiophene- or sulfonyl-linked analogs (e.g., 128d), though this requires empirical validation .
  • 6-Position Substitution : Phenyl or nitro groups at the triazolothiadiazole 6-position (e.g., 7c) correlate with higher synthetic yields (77%) and thermal stability (melting point: 176°C) .

Enzyme Inhibition :

  • The acetamide-thiophene derivative (IC50 = 42 nM) demonstrates potent CDK5/p25 inhibition, suggesting that electron-withdrawing groups (e.g., acetamide) enhance kinase binding affinity .

Biological Activity

3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a compound that incorporates the 1,2,4-triazolo and 1,3,4-thiadiazole scaffolds known for their significant biological activities. The structural features of this compound suggest potential pharmacological effects across various therapeutic areas.

Chemical Structure and Properties

The compound's molecular formula is C15H16N6SC_{15}H_{16}N_{6}S with a molecular weight of approximately 316.39 g/mol. It contains multiple functional groups that contribute to its biological activity, including the triazole and thiadiazole rings.

PropertyValue
Molecular FormulaC₁₅H₁₆N₆S
Molecular Weight316.39 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazolo and 1,3,4-thiadiazole moieties exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds with these scaffolds have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi .
  • Anticancer Activity : Several studies have reported that triazolo-thiadiazole derivatives inhibit cancer cell proliferation. For example, compounds have been shown to inhibit c-Met kinase activity with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties through in vitro assays demonstrating significant inhibition of inflammatory mediators .
  • Anticonvulsant Properties : The potential use of these compounds as anticonvulsants has been explored in various models. Studies suggest that modifications to the thiadiazole ring can enhance anticonvulsant activity while reducing toxicity .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study synthesized several triazolo-thiadiazole derivatives and evaluated their effects on cancer cell lines. One compound exhibited an IC50 of 2.02 nM against c-Met kinase and inhibited cell growth in MKN45 cells significantly .
    • Another research identified a derivative that inhibited HepG2 cell proliferation with an IC50 of approximately 3 μM .
  • Antimicrobial Studies :
    • Research on a series of triazolo-thiadiazoles showed potent activity against various bacterial strains. The derivatives were tested using standard disk diffusion methods and exhibited zones of inhibition comparable to established antibiotics .
  • Anti-inflammatory Effects :
    • Compounds were evaluated for their ability to inhibit nitric oxide production in macrophages as part of anti-inflammatory studies. Significant reductions in nitric oxide levels were observed with certain derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, and highlight the use of phosphoryl trichloride (POCl₃) as a catalyst for forming triazolo-thiadiazole cores. Key steps include:
  • Reacting 4-amino-3-methyl-1,2,4-triazole-5-thiol with trichloroacetic acid in POCl₃ under reflux for 24 hours to form the thiadiazole ring .
  • Introducing benzamide substituents via nucleophilic substitution or coupling reactions (e.g., using benzyl halides or amide-forming reagents like EDCI/HOBt).
    Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-chloroform mixtures .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology :
  • X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker D8 Venture diffractometer at 153 K) provides precise bond lengths and angles. For example, reports mean C–C bond lengths of 0.003 Å with R factor = 0.029 .
  • Spectroscopy :
  • ¹H NMR (400 MHz, DMSO-d₆): Peaks for methyl groups (~2.5 ppm) and aromatic protons (~7.2–8.1 ppm) confirm substituent integration .
  • FT-IR : Absorbance bands for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate amide and triazole functionalities .

Q. What analytical techniques ensure purity and reproducibility in synthesis?

  • Methodology :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm confirm purity (>98%) .
  • Elemental analysis : Combustion analysis (e.g., using a CHNS-O analyzer) matches calculated and observed C, H, N, S percentages within ±0.3% .

Advanced Research Questions

Q. How does structural modification of the triazolo-thiadiazole core influence bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., halogen, methoxy, or aryl groups at position 6 of the thiadiazole ring). demonstrates that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance heparanase inhibition (IC₅₀ = 3–12 µg/mL), likely due to improved target binding . Bioassays (e.g., enzyme-linked immunosorbent assays, ELISAs) quantify activity, while molecular docking (AutoDock Vina) predicts binding modes to targets like 14-α-demethylase (PDB: 3LD6) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :
  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier penetration. For example, a TPSA <140 Ų suggests good oral bioavailability .
  • Toxicity screening : ProTox-II predicts hepatotoxicity and mutagenicity by analyzing structural alerts (e.g., nitro groups or unsaturated bonds) .

Q. How can researchers resolve contradictions in spectral or crystallographic data?

  • Methodology :
  • Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks. For crystallographic discrepancies (e.g., R factor >0.05), refine models using SHELXL with anisotropic displacement parameters .
  • Reproducibility : Replicate synthesis under inert conditions (N₂ atmosphere) to minimize oxidation byproducts .

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